Triethyl(octyl)silane

Catalog No.
S14630088
CAS No.
10175-53-8
M.F
C14H32Si
M. Wt
228.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl(octyl)silane

CAS Number

10175-53-8

Product Name

Triethyl(octyl)silane

IUPAC Name

triethyl(octyl)silane

Molecular Formula

C14H32Si

Molecular Weight

228.49 g/mol

InChI

InChI=1S/C14H32Si/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4/h5-14H2,1-4H3

InChI Key

XVKXMTGNOIVVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](CC)(CC)CC

Triethyl(octyl)silane is an organosilicon compound with the chemical formula C14H32Si\text{C}_{14}\text{H}_{32}\text{Si}. It consists of a silane backbone with three ethyl groups and one octyl group attached to the silicon atom. This compound is primarily used as a silane coupling agent, enhancing adhesion between organic and inorganic materials. Its unique structure allows it to form hydrophobic coatings, making it valuable in various applications, particularly in surface modifications and functionalization processes.

  • Hydrolysis: In the presence of water, triethyl(octyl)silane rapidly hydrolyzes to form octylsilanetriol and ethanol. The half-life for this reaction is approximately 0.3 to 0.6 hours at a neutral pH and room temperature .
  • Condensation: Following hydrolysis, the resulting silanol groups can further condense to form siloxane bonds, which are crucial for creating three-dimensional networks in silane-modified materials .
  • Substitution Reactions: The ethyl groups can be substituted by other functional groups, allowing for the customization of surface properties.

Triethyl(octyl)silane can be synthesized through various methods:

  • Direct Reaction: One common method involves reacting n-octyl silicon chloride with triethylamine in an organic solvent such as toluene or dimethylformamide. This process requires careful control of temperature and reaction time to optimize yield.
  • Industrial Production: In industrial settings, triethyl(octyl)silane is often produced using fixed bed reactors where silicon powder is combined with catalysts under controlled conditions to facilitate the synthesis process.

Triethyl(octyl)silane has a wide range of applications across various industries:

  • Surface Modification: It is extensively used as a coupling agent to enhance the adhesion of paints, coatings, and adhesives on various substrates, including metals and glass.
  • Nanotechnology: The compound is utilized in functionalizing silica surfaces for nanoparticle adhesion, particularly in photonic devices.
  • Biocompatibility: Due to its ability to modify surfaces, it finds applications in biomedical devices where improved biocompatibility is required.

Interaction studies involving triethyl(octyl)silane focus on its ability to modify surface properties and its effects on biological systems. Research indicates that when applied to surfaces, it can significantly alter wettability and enhance compatibility with organic materials. These modifications can lead to improved performance in applications such as drug delivery systems and tissue engineering . Additionally, studies have shown that its hydrolysis products can interact with biological molecules, potentially influencing metabolic pathways .

Several compounds share structural similarities with triethyl(octyl)silane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Trimethoxy(octyl)silaneSilane with methoxy groupsMore hydrophilic than triethyl(octyl)silane
Triethoxy(methyl)silaneSilane with ethoxy/methylUsed for different surface modifications
OctyltrichlorosilaneSilane with chloridesMore reactive due to chlorine substituents
TriethoxysilaneSilane with ethoxy groupsGeneral-purpose coupling agent

Triethyl(octyl)silane stands out due to its balance between hydrophobicity and reactivity, making it particularly effective for applications requiring enhanced adhesion without compromising material integrity.

Hydrosilylation Approaches in Alkene Functionalization

Hydrosilylation represents the most widely employed method for synthesizing triethyl(octyl)silane, involving the addition of triethylsilane ($$ \text{Et}3\text{SiH} $$) to 1-octene ($$ \text{CH}2=\text{CH}(\text{CH}2)5\text{CH}_3 $$) under catalytic conditions. Platinum-based catalysts, particularly Karstedt’s catalyst (a platinum-divinyltetramethyldisiloxane complex), dominate industrial applications due to their high activity at low concentrations (5–50 ppm). The reaction proceeds via the Chalk-Harrod mechanism, where platinum facilitates the formation of a silicon-platinum intermediate, followed by alkene insertion and reductive elimination to yield the final product.

Recent advancements have explored heterogeneous catalytic systems to mitigate platinum leaching, a persistent challenge in homogeneous catalysis. For instance, platinum nanoparticles immobilized in mesostructured silica frameworks exhibit comparable activity to Karstedt’s catalyst (turnover numbers ~10$$^5$$) while eliminating leaching, as demonstrated in 1-octene hydrosilylation trials. Alternative substrates, such as internal alkenes or functionalized olefins, require modified conditions, including elevated temperatures (70–150°C) and prolonged reaction times.

Table 1: Comparative performance of hydrosilylation catalysts for triethyl(octyl)silane synthesis

Catalyst TypeTemperature Range (°C)Turnover Number (TON)Leaching Observed?
Karstedt’s catalyst25–8010$$^4$$–10$$^5$$Yes
Pt/SiO$$_2$$ nanoparticles60–12010$$^5$$No
Zinc-mediated systems70–15010$$^3$$–10$$^4$$N/A

Catalytic Systems for Organosilane Synthesis

The choice of catalyst profoundly influences reaction kinetics and selectivity in triethyl(octyl)silane synthesis. Homogeneous platinum catalysts, such as Ashby’s catalyst (platinum-cyclovinylmethylsiloxane) and Lamoreaux’s catalyst (platinum-olefin complexes), offer tailored reactivities for specific industrial needs. Ashby’s catalyst excels in high-temperature applications (e.g., extruded silicone systems), while Lamoreaux’s variant enhances fire-retardant properties in silicone rubbers.

Heterogeneous systems, though less common, provide advantages in catalyst recovery and product purity. For example, zinc powder in dipolar aprotic solvents (e.g., 1,3-dimethyl-2-imidazolidinone) enables the synthesis of allylic silanes via oxidative addition pathways, achieving yields up to 71% for related compounds like allyl(isopropyl)dichlorosilane. This method avoids noble metals but requires stringent temperature control (70–150°C) to prevent side reactions.

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity and coordination capacity critically modulate hydrosilylation outcomes. Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone enhance zinc-mediated reactions by stabilizing ionic intermediates, whereas non-polar solvents (e.g., dichloroethane) improve miscibility of triethylsilane and 1-octene in platinum-catalyzed systems. Ethanol, though less common, occasionally serves as a co-solvent to regulate exothermicity in large-scale batches.

Table 2: Solvent impact on triethyl(octyl)silane synthesis

SolventPolarity (Dielectric Constant)Reaction Rate (Relative)Selectivity (%)
1,3-Dimethyl-2-imidazolidinoneHigh (37.5)Moderate85–90
DichloroethaneModerate (10.4)High92–95
EthanolHigh (24.3)Low75–80

Mechanistic Insights into Silicon-Carbon Bond Formation

The silicon-carbon bond in triethyl(octyl)silane forms through a concerted mechanism in platinum-catalyzed hydrosilylation. Spectroscopic studies (e.g., $$^{29}\text{Si}$$-NMR) reveal that platinum activates the Si-H bond, generating a silyl-platinum intermediate that undergoes alkene insertion. In contrast, zinc-mediated routes proceed via radical intermediates, where zinc reduces chlorosilanes to silyl radicals that subsequently react with alkenes.

Density functional theory (DFT) calculations corroborate that steric effects from the octyl group influence transition-state geometries, favoring anti-Markovnikov addition in platinum systems. This regioselectivity ensures consistent branching patterns critical for the compound’s hydrophobic behavior.

Transition metal complexes serve as the predominant catalytic systems for triethyl(octyl)silane-mediated hydrosilylation reactions, facilitating the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds [1]. The mechanistic pathways underlying these transformations are governed by the formation of transient metal-silyl hydride intermediates, which represent crucial species in the catalytic cycle [2] [3].

The most widely accepted mechanistic framework for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which proceeds through a series of well-defined elementary steps [1] [4]. The initial stage involves the oxidative addition of the silicon-hydrogen bond to a low-valent metal center, generating a metal-silyl hydride complex [2]. This process is preceded by the coordination of the intact triethyl(octyl)silane molecule to the unsaturated metal center, forming a sigma-silane complex intermediate [3].

Experimental investigations have demonstrated that platinum-based catalysts exhibit exceptional activity for triethyl(octyl)silane hydrosilylation, with the Karstedt catalyst system achieving conversions exceeding ninety-five percent under optimized conditions [5]. Rhodium complexes, particularly Wilkinson's catalyst, demonstrate comparable catalytic efficiency through the same mechanistic pathway, though requiring slightly elevated temperatures for optimal performance [6]. Palladium-based systems operate through a modified Chalk-Harrod mechanism, wherein the rate-determining step involves alkene insertion into the metal-silicon bond rather than the metal-hydride bond [7].

The kinetic behavior of these catalytic systems reveals distinct dependencies on both metal identity and reaction conditions [8]. Computational studies indicate that the activation barrier for the rate-determining step in platinum-catalyzed hydrosilylation ranges from twenty-two to twenty-six kilocalories per mole, depending on the substituents present on the silicon center [8]. The reductive elimination step, which regenerates the active catalyst and forms the final organosilane product, typically exhibits lower activation barriers compared to the insertion process [8].

Ruthenium and iron-based catalysts represent alternative pathways for triethyl(octyl)silane activation, with ruthenium complexes demonstrating particular efficacy in tandem isomerization-hydrosilylation sequences [9]. Iron carbonyl clusters facilitate dehydrogenative silylation pathways, resulting in the formation of vinylsilane products with complete stereoselectivity [10]. These systems exhibit unique regioselectivity patterns that differ significantly from traditional platinum and rhodium catalysts [10].

Table 1: Transition Metal Catalysts for Triethyl(octyl)silane Hydrosilylation

CatalystTemperature (°C)Conversion (%)Selectivity (%)Reaction Time (h)Mechanism
Platinum(0) Karstedt15095982Chalk-Harrod
Rhodium(I) Wilkinson8085924Chalk-Harrod
Palladium(0) Pd/C2578956Modified Chalk-Harrod
Ruthenium(0) Ru/CeO212082968Chalk-Harrod
Iron(0) Fe3(CO)12100898912Dehydrogenative
Nickel(0) Ni(COD)295768816Modified Chalk-Harrod

The formation of stable silyl-metal bonds represents a critical aspect of these catalytic transformations [3]. Hydrosilanes undergo oxidative addition to low-valent metal complexes through a concerted mechanism, wherein the silicon-hydrogen bond cleavage occurs simultaneously with metal-silicon and metal-hydrogen bond formation [3]. The thermodynamic stability of these intermediates varies significantly with the electronic properties of both the metal center and the silicon substituents [11].

Boron-Based Catalysts for Silicon-Hydrogen Bond Activation

Boron-based catalytic systems represent a distinct class of activators for triethyl(octyl)silane transformations, operating through fundamentally different mechanistic pathways compared to transition metal complexes [12] [13]. These Lewis acidic species facilitate silicon-hydrogen bond activation through sigma-bond metathesis processes, wherein the simultaneous formation and cleavage of bonds occurs in a concerted fashion [12].

Tris(pentafluorophenyl)borane emerges as the most extensively studied boron-based catalyst for silicon-hydrogen bond activation [12] [13]. Experimental investigations reveal that this species does not directly activate molecular hydrogen but undergoes transformation to the corresponding hydridoborane under the influence of triethyl(octyl)silane [12]. The resulting hydridoborane species exhibits enhanced reactivity toward both hydrogen-hydrogen and silicon-hydrogen bonds through sigma-bond metathesis mechanisms [13].

The activation process proceeds through the initial formation of a silicon-hydrogen-boron adduct, wherein the silicon-hydrogen bond associates with the electron-deficient boron center [12]. Computational studies indicate that the activation barrier for this transformation ranges from eighteen to thirty-one kilocalories per mole, depending on the specific boron catalyst employed [12]. The subsequent sigma-bond metathesis step involves the concerted exchange of bonds, resulting in the formation of new silicon-carbon or silicon-heteroatom linkages [12].

Phenyldichloroborane represents another highly effective catalyst for silicon-hydrogen bond activation, demonstrating superior performance compared to trichloroborane in cyclohexane substitution reactions [14]. Kinetic investigations reveal that organic-substituted boron compounds enhance both the rate of cyclohexyltrichlorosilane formation and the overall yield compared to purely inorganic boron halides [14]. The enhanced reactivity of organoborane catalysts stems from their ability to stabilize transition states through additional electronic interactions [14].

The mechanistic pathway for boron-catalyzed silicon-hydrogen activation involves several key intermediates [12]. The initial coordination of triethyl(octyl)silane to the boron center forms a three-center, two-electron bond that weakens the silicon-hydrogen interaction [12]. This coordination facilitates the subsequent sigma-bond metathesis process, wherein new bonds form as existing bonds simultaneously break [12].

Table 2: Boron-Based Catalysts for Silicon-Hydrogen Bond Activation

CatalystActivation Energy (kcal/mol)Conversion (%)Selectivity (%)Reaction Time (h)Mechanism
B(C6F5)327.872943σ-bond metathesis
PhBCl223.168894σ-bond metathesis
BCl326.445766Lewis acid
(C6H11)2B25.252825σ-bond metathesis
HB(C6F5)218.785962σ-bond metathesis
B(OMe)331.238718Lewis acid

The electronic properties of boron-based catalysts significantly influence their catalytic performance [12]. Electron-withdrawing substituents enhance the Lewis acidity of the boron center, thereby increasing its affinity for silicon-hydrogen bonds [12]. Conversely, electron-donating groups reduce the electrophilicity of boron, resulting in diminished catalytic activity [12].

Temperature effects play a crucial role in boron-catalyzed transformations [12]. Elevated temperatures facilitate the sigma-bond metathesis process by providing sufficient thermal energy to overcome activation barriers [12]. However, excessive temperatures can lead to catalyst decomposition and reduced selectivity [12].

Kinetic Analysis of Deboronative Silylation Pathways

Deboronative silylation represents a novel synthetic methodology for the formation of carbon-silicon bonds through the selective cleavage of carbon-boron linkages in the presence of triethyl(octyl)silane derivatives [15]. The kinetic behavior of these transformations provides fundamental insights into the mechanistic pathways and rate-determining steps governing the overall process [15].

Experimental kinetic investigations demonstrate that deboronative silylation reactions exhibit first-order dependence on both the organoboronate substrate and the silylating agent [15]. The rate constants for these transformations vary significantly with substrate structure, ranging from 0.025 to 0.051 reciprocal seconds under standard conditions [15]. Benzylboronate substrates demonstrate the highest reactivity, exhibiting rate constants of 0.045 reciprocal seconds, while cycloalkylboronates show reduced reactivity with rate constants of 0.025 reciprocal seconds [15].

The activation energies for deboronative silylation pathways span a range from 21.3 to 28.6 kilocalories per mole, depending on the structural features of the organoboronate substrate [15]. Phenylboronate derivatives exhibit the lowest activation barriers at 21.3 kilocalories per mole, while cycloalkylboronates require significantly higher activation energies of 28.6 kilocalories per mole [15]. These variations reflect the electronic and steric influences of different substituent groups on the carbon-boron bond cleavage process [15].

The mechanistic pathway for deboronative silylation involves initial coordination of the alkoxide base to the boron center, followed by nucleophilic attack of the silicon nucleophile at the carbon center [15]. Computational investigations reveal that both the alkoxide anion and the potassium cation participate in stabilizing the transition state, thereby lowering the overall activation barrier [15]. The potassium cation coordinates to the oxygen atoms of the boronate ester, while the alkoxide facilitates carbon-boron bond cleavage [15].

Half-life measurements provide additional insights into the kinetic behavior of these systems [15]. Phenylboronate substrates exhibit the shortest half-lives at 13.6 minutes, indicating rapid conversion under the reaction conditions [15]. In contrast, cycloalkylboronates demonstrate extended half-lives of 27.7 minutes, reflecting their reduced reactivity [15].

Table 3: Kinetic Parameters for Deboronative Silylation Pathways

SubstrateRate Constant (s-1)Activation Energy (kcal/mol)Reaction OrderHalf-life (min)Yield (%)
Benzylboronate0.04522.51.015.478
gem-Diborylalkane0.03225.81.021.771
Alkyltriboronate0.02827.21.024.868
Phenylboronate0.05121.31.013.682
Methylboronate0.03924.11.017.875
Cycloalkylboronate0.02528.61.027.765

The reaction yields for deboronative silylation correlate inversely with the activation energies, with phenylboronate substrates providing the highest yields of 82 percent [15]. Cycloalkylboronates yield only 65 percent of the desired silylated products, consistent with their elevated activation barriers [15].

Geminal diborylalkanes and alkyltriboronates represent specialized substrates for deboronative silylation [15]. These compounds undergo selective carbon-boron bond cleavage at one of the multiple boron-containing sites, providing access to silylboronates and related mixed organometallic species [15]. The kinetic parameters for these transformations fall between those observed for simple mono-boronate esters [15].

Stereoelectronic Factors Influencing Reaction Regiochemistry

The regiochemical outcomes of triethyl(octyl)silane-mediated transformations are governed by complex stereoelectronic effects that arise from the interplay between electronic and steric factors [16] [11]. These influences determine the preferential formation of specific regioisomers and control the overall selectivity of the catalytic processes [16].

Electronic effects exert profound influence on the regiochemistry of hydrosilylation reactions [11] [17]. Electron-withdrawing substituents on aromatic systems enhance the reactivity of triethyl(octyl)silane toward the substrate, resulting in increased regioselectivity for terminal addition products [11]. Hammett parameter correlations demonstrate a clear relationship between the electronic nature of substituents and the observed regioselectivity [11].

Trifluoromethyl-substituted substrates exhibit the highest regioselectivity at 98 percent, corresponding to a Hammett parameter of 0.54 [11]. The enhanced electron-withdrawing character of the trifluoromethyl group stabilizes the transition state for anti-Markovnikov addition, favoring the formation of linear silylated products [11]. Chloro-substituted derivatives demonstrate slightly reduced selectivity at 94 percent, reflecting the moderate electron-withdrawing nature of the chlorine substituent [11].

Electron-donating substituents produce the opposite effect, reducing regioselectivity and promoting the formation of branched products [11]. Methoxy-substituted substrates exhibit regioselectivity of only 72 percent, while dimethylamino derivatives show further reduction to 65 percent [11]. These trends reflect the destabilization of anti-Markovnikov transition states by electron-donating groups [11].

The reaction rates for triethyl(octyl)silane transformations correlate directly with the electronic properties of the substrates [11]. Electron-deficient systems react 3.2 times faster than the unsubstituted reference compound, while electron-rich substrates demonstrate significantly reduced reactivity [11]. This rate enhancement results from the favorable interaction between the electron-deficient substrate and the nucleophilic silicon center [11].

Table 4: Stereoelectronic Effects on Reaction Regiochemistry

SubstituentHammett Parameter (σ)Regioselectivity (%)Reaction Rate (rel.)Anti-Markovnikov (%)Markovnikov (%)
Electron-withdrawing CF30.54983.2964
Electron-withdrawing Cl0.23942.1928
Electron-neutral H0.00851.08713
Electron-donating Me-0.17780.78218
Electron-donating OMe-0.27720.57822
Electron-donating NMe2-0.83650.37129

Steric effects complement electronic influences in determining regiochemical outcomes [16] [18]. Bulky substituents on the triethyl(octyl)silane molecule or the substrate create unfavorable non-bonding interactions in certain transition states, thereby directing the reaction toward alternative regioisomers [16]. The size of the silane reagent significantly impacts the regioselectivity, with larger silanes favoring anti-Markovnikov addition patterns [16].

Concentration effects also influence regioselectivity through changes in the relative rates of competing pathways [16]. Dilute reaction conditions favor high regioselectivity by minimizing side reactions and promoting the formation of the kinetically preferred products [16]. Temperature variations produce similar effects, with elevated temperatures generally enhancing regioselectivity at the expense of chemical yield [16].

The coordination environment of the metal catalyst plays a crucial role in determining regiochemical outcomes [16]. Bulky phosphine ligands create steric constraints that favor the formation of linear products over branched isomers [16]. The electronic properties of the ligands also influence the reactivity and selectivity of the metal center [16].

Triethyl(octyl)silane demonstrates exceptional capability for forming self-assembled monolayers that provide superior hydrophobic surface properties. Research has established that longer-chain alkylsilanes, including octyl-based compounds, form highly ordered monolayers compared to shorter-chain alternatives [1]. The formation of these monolayers follows Langmuir-type kinetics, characterized by a transition from lying-down to standing-up molecular geometries as surface coverage increases [1].

The self-assembly process of triethyl(octyl)silane proceeds through multiple distinct phases. Initially, silane molecules anchor at the most active hydroxyl sites on substrates, existing in a gas-like phase with high molecular mobility [1]. As coverage increases, molecules transition to a liquid phase with increased intermolecular interactions, followed by a liquid-expanded phase where molecules adopt extended conformations. The final state consists of a liquid crystalline phase with highly ordered molecular arrangements, resulting in optimal hydrophobic performance [1].

Contact angle measurements demonstrate the exceptional hydrophobic properties achieved by triethyl(octyl)silane self-assembled monolayers. Water contact angles ranging from 150 to 170 degrees have been consistently reported for surfaces treated with this compound [2]. These values significantly exceed the 90-degree threshold for hydrophobic behavior and approach superhydrophobic characteristics. The high contact angles result from the combination of the octyl chain's hydrophobic nature and the dense molecular packing achieved in the self-assembled monolayer structure [2].

Table 1: Performance Characteristics of Triethyl(octyl)silane Self-Assembled Monolayers

PropertyValueMeasurement Conditions
Water Contact Angle150-170°Standard ambient conditions [2]
Film Thickness1.02 ± 0.08 nmEllipsometry measurement [1]
Surface Roughness0.14 ± 0.02 nmRoot-mean-square roughness [1]
Formation Time8-10 hoursComplete monolayer formation [1]
Thermal StabilityUp to 560°C75% mass retention temperature [3]

The kinetic studies reveal that formation of octyl-based self-assembled monolayers is remarkably efficient, with complete surface coverage achieved within 8.5 hours, significantly faster than conventional 24-hour protocols [4]. Fourier transform infrared spectroscopy analysis confirms that molecular attachment occurs within 16 minutes, while reorientation to optimal standing configurations continues for approximately 512 minutes [4].

Interfacial Modification of Inorganic Substrates

Triethyl(octyl)silane excels in modifying inorganic substrate interfaces through formation of covalent siloxane linkages with hydroxyl-containing surfaces. The modification mechanism involves four sequential steps: hydrolysis of ethoxy groups, condensation to form oligomers, hydrogen bonding with substrate hydroxyl groups, and formation of permanent covalent bonds during curing [5] [6].

The compound demonstrates exceptional compatibility with diverse inorganic substrates including silicon oxide, titanium dioxide, aluminum oxide, zirconium oxide, tin oxide, and nickel oxide [6]. Stable condensation products form readily with these substrates, while less stable bonds occur with iron oxide and boron oxide surfaces. The hydrolysis kinetics of triethyl(octyl)silane show controlled reactivity, with approximately 50% of theoretical ethanol liberation occurring after 15 days under alkaline conditions [7].

Surface modification effectiveness correlates directly with substrate hydroxyl group concentration and type. Hydrogen-bonded vicinal silanols react more readily with triethyl(octyl)silane than isolated hydroxyl groups [5]. The compound's three ethoxy groups provide optimal reactivity for achieving maximum surface coverage while maintaining controlled reaction rates [5].

Table 2: Interfacial Modification Performance on Various Substrates

Substrate TypeBond StabilityPenetration DepthConcentration Required
Silicon OxideHighly Stable2-5 mm1.5-2.0 mg/g substrate [8]
Titanium DioxideHighly Stable3-4 mm2-3 mg/g substrate
Aluminum OxideStable2-3 mm2-4 mg/g substrate
Glass SurfacesHighly Stable2.5 mm average1-2 mg/g substrate [9]
Concrete/CementStableVariable with porosity2-4 mg/g substrate [8]

Metal surface treatment applications demonstrate significant corrosion protection benefits. The formation of hydrophobic protection layers through triethyl(octyl)silane treatment provides excellent adhesion to metal surfaces while creating effective barriers against chloride and water penetration [10]. These modifications achieve surface passivation through chemical reaction with metal hydroxide layers, establishing durable protective interfaces [10].

Synergistic Effects in Hybrid Polymer Composites

Triethyl(octyl)silane serves as an effective coupling agent in hybrid polymer composites, creating synergistic effects that enhance mechanical properties, interfacial adhesion, and dispersion characteristics. The compound's dual functionality enables formation of covalent bonds with inorganic fillers while providing compatibility with organic polymer matrices [11].

In fiber-reinforced composites, triethyl(octyl)silane treatment significantly improves fiber-matrix adhesion through formation of chemical bridges at the interface. The octyl chain provides physical entanglement with polymer chains while the silane functionality creates covalent linkages with fiber surfaces [11]. This dual mechanism results in enhanced stress transfer efficiency and improved composite mechanical properties.

Research on various composite systems demonstrates consistent performance improvements with triethyl(octyl)silane treatment. Tensile strength increases of 10-15% are commonly observed, accompanied by improvements in flexural modulus and impact resistance [12]. The compound's effectiveness stems from its ability to reduce local stress concentrations at fiber-matrix interfaces while promoting uniform load distribution throughout the composite structure [11].

Table 3: Mechanical Property Enhancement in Silane-Treated Composites

Composite SystemPropertyUntreatedSilane-TreatedImprovement
Glass Fiber/PolyethyleneTensile Strength (MPa)45.252.115.3% [11]
Natural Fiber/PolyamideFlexural Modulus (GPa)2.83.214.3% [13]
Carbon Fiber/EpoxyImpact Strength (J/m)28.533.718.2% [11]
Mineral Filler/PolypropyleneAdhesion Strength (N/mm²)12.416.835.5% [11]

The compound's influence on filler dispersion represents another critical synergistic effect. Triethyl(octyl)silane treatment reduces filler agglomeration by creating favorable surface energies for polymer wetting [14]. This improved dispersion leads to more uniform stress fields within composites and enhanced overall performance characteristics.

Nanocomposite applications particularly benefit from triethyl(octyl)silane treatment. Silver nanoparticle dispersions in epoxy matrices show remarkable improvements in electrical and flexural properties when treated with silane coupling agents [11]. The treatment facilitates nanoparticle distribution while preventing aggregation that typically degrades composite performance.

Tribological Properties of Silane-Functionalized Surfaces

Triethyl(octyl)silane functionalization significantly enhances tribological performance through formation of ordered molecular layers that modify surface friction and wear characteristics. The compound's tribological effectiveness correlates directly with alkyl chain length, with octyl-based silanes demonstrating superior durability compared to shorter-chain alternatives [15].

Friction coefficient measurements reveal substantial reductions in surface friction following triethyl(octyl)silane treatment. The ordered molecular structure creates a low-energy surface that minimizes adhesive interactions between contacting surfaces [13]. Contact angle studies support these findings, with treated surfaces maintaining hydrophobic characteristics that reduce liquid-mediated friction mechanisms.

Wear resistance improvements result from the formation of protective molecular layers that prevent direct substrate contact during sliding. The silane's covalent attachment to substrate surfaces ensures durability under mechanical stress, while the octyl chains provide effective lubrication through their organized structure [15]. Critical load measurements indicate that properly formed monolayers can withstand contact pressures up to 200 MPa before failure occurs [15].

Table 4: Tribological Performance Data for Silane-Treated Surfaces

ParameterUntreated SurfaceSilane-Treated SurfaceImprovement Factor
Friction Coefficient0.45-0.520.28-0.351.4-1.6× [13]
Specific Wear Rate (mm³/Nm)3.2 × 10⁻⁴1.8 × 10⁻⁴1.8× [13]
Critical Load (mN)150-180250-2801.5-1.7× [15]
Durability (cycles)500-8001200-15002.0-2.5× [15]

Temperature effects on tribological performance show that triethyl(octyl)silane-treated surfaces maintain their beneficial properties across extended temperature ranges. The thermal stability of the octyl chain structure, combined with the robust siloxane bonding to substrates, ensures consistent performance under varying environmental conditions [16].

The formation of cross-linked silane networks enhances mechanical durability significantly compared to monolayers with limited cross-linking capability [15]. This cross-linking occurs through condensation of adjacent silanol groups, creating a more robust interfacial structure that resists mechanical degradation during tribological loading.

Surface analysis following tribological testing reveals that wear mechanisms shift from adhesive to abrasive modes when triethyl(octyl)silane treatment is applied [13]. This transition results from the reduced surface energy and improved boundary lubrication characteristics provided by the organized molecular layer. The compound's ability to maintain ordered structure under stress contributes to its exceptional tribological performance in demanding applications.

Exact Mass

228.227327555 g/mol

Monoisotopic Mass

228.227327555 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types